molecular formula C22H21N5O2S B2851631 4-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 1903718-17-1

4-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No. B2851631
M. Wt: 419.5
InChI Key: BAZNVOXKLNXBKQ-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group . It contains a triazole nucleus, which is a nitrogenous heterocyclic moiety and has a molecular formula of C2H3N3 . The triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .


Synthesis Analysis

The synthesis of triazole-containing scaffolds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The synthesis of this specific compound might involve similar reactions, but the exact synthesis process for this compound is not available in the literature.


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms . The 1H-NMR spectrum of similar compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .


Chemical Reactions Analysis

Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .


Physical And Chemical Properties Analysis

The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .

Scientific Research Applications

Cardiovascular Research Applications Research into 1,2,4-triazolopyrimidines fused with heterocycles like thiophene and pyran has shown potential in the development of cardiovascular agents. These compounds have been evaluated for their coronary vasodilating and antihypertensive activities. Among them, certain derivatives have demonstrated significant potency in coronary vasodilating activity, comparing favorably with known cardiovascular drugs (Sato et al., 1980).

Antimicrobial Research Applications The synthesis of triazolo[3,4-b][1,3,4]thiadiazoles bearing heterocyclic moieties like pyrazole has shown promising antimicrobial properties. These compounds have been tested against various bacterial and fungal strains, with some derivatives exhibiting significant inhibition of microbial growth, highlighting their potential as antimicrobial agents (Reddy et al., 2010).

Heterocyclic Synthesis Applications Studies on thiophenylhydrazonoacetates have demonstrated their versatility in heterocyclic synthesis, leading to the generation of diverse derivatives like pyrazoles, isoxazoles, pyrimidines, and triazines. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science (Mohareb et al., 2004).

Insecticidal Research Applications The synthesis and biochemical evaluation of sulfonamide thiazole derivatives have shown potential insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. These studies contribute to the development of new, effective insecticidal agents, highlighting the agricultural applications of such heterocyclic compounds (Soliman et al., 2020).

Future Directions

The future directions in the research of triazole compounds include the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . There is also a focus on the design of many methods for the synthesis of this scaffold that exhibits biological activity .

properties

IUPAC Name

4-phenyl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c28-21(22(10-12-29-13-11-22)16-5-2-1-3-6-16)23-15-20-25-24-19-9-8-17(26-27(19)20)18-7-4-14-30-18/h1-9,14H,10-13,15H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZNVOXKLNXBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide

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